Cis (Z) vs. Trans (E) Cyclopropane Geometry: Antiherpetic Activity in Acyclovir Analog System
In a direct head‑to‑head comparison within the same study, the guanine nucleoside analog bearing a (Z)‑2‑(hydroxymethyl)cyclopropyl side chain (cis geometry, matching the target compound’s scaffold) showed significantly superior in vitro antiherpetic activity relative to the analog with a cis olefin side chain (4a). The (Z)‑cyclopropyl derivative was a good substrate for viral thymidine kinase and was converted to the triphosphate, whereas the cis olefin analog was less efficiently phosphorylated and less active [1].
| Evidence Dimension | In vitro anti‑HSV activity and thymidine kinase substrate efficiency |
|---|---|
| Target Compound Data | (Z)-cyclopropyl guanine derivative 3a: significant antiherpetic activity, good TK substrate, converted to triphosphate |
| Comparator Or Baseline | Cis olefin analog 4a: inferior activity, weaker phosphorylation |
| Quantified Difference | Activity: 3a superior to 4a (qualitative ranking reported; exact IC₅₀ values not reproduced here). Phosphorylation: 3a efficiently phosphorylated; 4a less efficient. |
| Conditions | HSV‑1 and HSV‑2 in vitro; enzymatic phosphorylation by viral thymidine kinase in staggered assay [1] |
Why This Matters
Demonstrates that the cis‑cyclopropane geometry, embodied in the target compound’s scaffold, is critical for biological recognition and activation, disqualifying trans‑cyclopropyl or open‑chain analogs as substitutes.
- [1] Ashton WT, et al. J Med Chem. 1988;31(12):2304-15. PMID: 2848125. View Source
